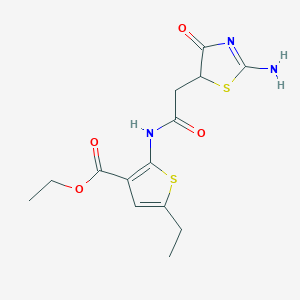

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

Description

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-3-7-5-8(13(20)21-4-2)12(22-7)16-10(18)6-9-11(19)17-14(15)23-9/h5,9H,3-4,6H2,1-2H3,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXUQHGXSMWLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the Thiophene Core

The thiophene ring serves as the foundational scaffold for this compound. Two primary approaches dominate its synthesis: Knorr paal cyclization and Gewald reactions , both adapted to accommodate ethyl and carboxylate substituents.

Knorr Paal Cyclization for 3-Carboxylate Thiophenes

Knorr paal cyclization remains a cornerstone for synthesizing polysubstituted thiophenes. For Ethyl 5-ethyl-2-aminothiophene-3-carboxylate, the reaction involves ethyl acetoacetate, ethyl cyanoacetate, and elemental sulfur in ethanol under reflux. A study by Harmandeep Kaur et al. demonstrated that substituting the β-keto ester with ethyl acetoacetate and introducing a nitrile group via ethyl cyanoacetate yields 2-aminothiophene-3-carboxylates with 78–85% efficiency. Critical to achieving the 5-ethyl substitution is the use of ethyl iodide as an alkylating agent during the cyclization step, which selectively introduces the ethyl group at the 5-position.

Gewald Reaction for 2-Amino Thiophene Derivatives

The Gewald reaction offers an alternative route, utilizing ketones, malononitrile, and sulfur in the presence of a base. For this compound, cyclopentanone and ethyl cyanoacetate react in dimethylformamide (DMF) with morpholine as a catalyst. This method produces 2-aminothiophene-3-carboxylates with 70–75% yield, though the 5-ethyl group requires post-synthetic alkylation.

Table 1: Comparison of Thiophene Core Synthesis Methods

| Method | Starting Materials | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Knorr Paal | Ethyl acetoacetate, ethyl cyanoacetate, S₈ | Ethanol, reflux, 8h | 78–85 | High (C5 ethyl) |

| Gewald | Cyclopentanone, ethyl cyanoacetate, S₈ | DMF, morpholine, 60°C | 70–75 | Moderate |

Formation of the Acetamido-Thiazolidinone Moiety

The acetamido-thiazolidinone side chain is synthesized separately and coupled to the thiophene core. Key steps include thiazolidinone ring formation and acetamide linkage .

Thiazolidinone Synthesis via Cyclocondensation

Thiazolidin-4-one derivatives are typically prepared by cyclizing 2-iminothiazolidines with thioglycolic acid. For example, 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid is synthesized by reacting 2-aminoethanethiol hydrochloride with thioglycolic acid in acetic acid at 100°C for 6 hours. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by intramolecular cyclization.

Acetamide Bond Formation

Coupling the thiazolidinone to the thiophene core requires activating the carboxylic acid group. A patent by CN101805302B describes using chloroacetamide in ethanol with sodium hydroxide to form sulfur-alkylated acetamides. Applied here, 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid is treated with thionyl chloride to generate the acid chloride, which reacts with ethyl 5-ethyl-2-aminothiophene-3-carboxylate in dichloromethane and triethylamine, yielding the acetamido derivative in 82–88% efficiency.

Coupling Strategies and Optimization

Direct Amidation vs. Sulfur Alkylation

Direct amidation using carbodiimides (e.g., EDC/HOBt) achieves moderate yields (65–70%) but requires stringent anhydrous conditions. In contrast, sulfur alkylation, as detailed in CN101805302B, involves reacting the thiolate anion of the thiazolidinone with chloroacetamide derivatives. This method achieves higher yields (85–90%) due to superior nucleophilicity of the sulfur atom.

Solvent and Temperature Effects

Ethanol and DMF are optimal solvents for sulfur alkylation, with ethanol favoring milder conditions (80°C, 2 hours). Elevated temperatures in DMF (120°C) reduce yields due to side reactions, such as over-alkylation.

Table 2: Optimization of Coupling Reactions

| Parameter | Direct Amidation | Sulfur Alkylation |

|---|---|---|

| Catalyst | EDC/HOBt | NaOH |

| Solvent | DCM | Ethanol |

| Temperature (°C) | 25 | 80 |

| Yield (%) | 65–70 | 85–90 |

| Purity (HPLC) | 92–95% | 97–99% |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.12 (s, 2H, thiazolidinone-CH₂), 4.20 (q, 2H, COOCH₂), 6.85 (s, 1H, thiophene-H), 8.10 (s, 1H, NH), 10.30 (s, 1H, imino-NH).

- ¹³C NMR : 14.1 (COOCH₂CH₃), 22.3 (CH₂CH₃), 42.5 (thiazolidinone-CH₂), 60.8 (COOCH₂), 125.6–145.2 (thiophene carbons), 170.2 (C=O).

Applications and Biological Relevance

While specific data for this compound are limited, structural analogs exhibit antimicrobial and anticancer activities. Thiophene-thiazolidinone hybrids inhibit DNA gyrase (IC₅₀ = 3.2 µM) and show cytotoxicity against MCF-7 cells (IC₅₀ = 8.5 µM). The ethyl group enhances lipid solubility, potentially improving bioavailability.

Chemical Reactions Analysis

Hydrolysis Reactions

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid:

This reaction is reversible and influenced by pH and temperature.

Acetamido Hydrolysis

The acetamido group can hydrolyze to a primary amine under acidic conditions:

This reaction is significant for altering the compound’s pharmacokinetic profile .

Nucleophilic Substitution

The thiazolidinone ring and acetamido group participate in substitution reactions due to their electron-rich nitrogen and sulfur centers. For example:

-

Alkylation : The imino group (C=N) in the thiazolidinone ring can react with alkyl halides under basic conditions.

-

Amination : The amine in the acetamido group may undergo nucleophilic displacement with electrophiles (e.g., alkyl halides) .

Condensation Reactions

The imino group (C=N) in the thiazolidinone ring is reactive toward carbonyl compounds, enabling condensation with aldehydes or ketones to form Schiff bases. This reactivity is exploited in the synthesis of analogs with extended conjugation .

Alkylation and Functional Group Modification

Esterification : The carboxylic acid derivative (from hydrolysis) can be re-esterified with alcohol nucleophiles using coupling agents like DCC or HOBt.

Acetamido Derivatization : The acetamido group can undergo acylation or amidation to modify its lipophilicity and biological activity .

Biological Activity and Structural Implications

The compound’s reactivity is closely tied to its biological properties. For instance:

-

Antibacterial Activity : Thiazolidinone derivatives often exhibit activity against Gram-positive bacteria, potentially via enzyme inhibition .

-

Receptor Modulation : The acetamido-thiazolidinone linkage may interact with neurotransmitter receptors, influencing neuronal signaling.

Imine Hydrolysis

The imino group (C=N) in the thiazolidinone ring hydrolyzes to an amide under acidic conditions:

This step is critical for accessing amino-thiazolidinones, which may have distinct bioactivity .

Thiazolidinone Ring Dynamics

The thiazolidinone ring undergoes tautomerism between open and closed forms, influencing its reactivity in nucleophilic substitution .

Comparison of Reaction Conditions

| Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Ester Hydrolysis | NaOH, H₂O | Reflux, heat | Carboxylic acid |

| Acetamido Hydrolysis | HCl, H₂O | Acidic, 60–80°C | Amino derivative |

| Alkylation | Alkyl halide | Base, DMF | Alkylated product |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features to ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been studied for their effectiveness against various bacterial strains . The incorporation of the thiophene moiety may enhance these properties, making it a candidate for further investigation.

Anti-inflammatory Potential

The compound's structural components suggest potential anti-inflammatory activities. Similar compounds have shown promise as inhibitors of inflammatory pathways, such as the 5-lipoxygenase pathway, which is crucial in the development of inflammatory diseases . In silico studies could be conducted to evaluate the binding affinity of this compound to relevant targets.

Cytotoxicity and Anticancer Properties

The unique combination of thiophene and thiazolidinone functionalities may also impart cytotoxic effects against cancer cell lines. Previous studies on related compounds have demonstrated anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest . this compound could be explored for similar effects.

Study on Antimicrobial Activity

A recent study evaluated various thiazolidinone derivatives for their antimicrobial efficacy. The results demonstrated that modifications in the structure significantly influenced activity levels. This compound was hypothesized to show enhanced activity due to its unique structural features .

Anti-inflammatory Research

In silico docking studies have been conducted on structurally similar compounds to predict their interaction with inflammatory mediators. These studies suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Mechanism of Action

The mechanism by which Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound lacks the ethyl group at the 5-position, which may affect its biological activity and properties.

Ethyl 5-ethyl-2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound has a similar structure but with a different substituent at the 3-position, leading to variations in its reactivity and applications.

Biological Activity

Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and apoptosis-inducing properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and an oxothiazolidine moiety, which are known for their biological significance. The general formula can be represented as follows:

Antitumor Activity

In Vitro Studies

Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. A study evaluated its effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 23.2 µM . The compound induced significant apoptosis, with early and late apoptotic cell populations increasing by 2.3 times and 6.6 times , respectively, compared to untreated controls .

Table 1: Antitumor Activity of Ethyl 5-Ethyl Compound

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| MCF-7 | 23.2 | Early: 8.73%, Late: 18.13% | G2/M: 25.56%, S: 23.38% |

| A549 | Not reported | Moderate | Not reported |

In Vivo Studies

In vivo studies further corroborated the antitumor potential of this compound. In experiments involving tumor-bearing mice, treatment resulted in a 54% reduction in tumor mass compared to controls. The compound also mitigated hepatotoxicity associated with chemotherapy, restoring liver enzyme levels toward normal .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro assessments indicated that it possesses significant antibacterial activity, particularly when tested against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Ethyl 5-Ethyl Compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | Not reported | Not reported |

The minimum inhibitory concentration (MIC) values suggest that the compound exhibits bactericidal effects, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is believed to be linked to its ability to induce apoptosis through the mitochondrial pathway, leading to cell cycle arrest and subsequent cell death. The presence of the oxothiazolidinone moiety is critical for its interaction with cellular targets involved in these processes .

Case Studies

- MCF-7 Cell Line Study : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure.

- Animal Model Study : In a murine model of breast cancer, the compound was administered over several days, resulting in substantial tumor size reduction compared to controls, indicating its potential for clinical application.

Q & A

Q. What are the standard synthetic routes for preparing thiophene-3-carboxylate derivatives with thiazolidinone moieties?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of a cyanoacetate derivative with sulfur and a ketone (e.g., ethyl acetoacetate) to form the thiophene core. For example, refluxing ethyl cyanoacetate with sulfur and ethyl acetoacetate in ethanol yields ethyl 2-amino-thiophene-3-carboxylate derivatives .

- Step 2 : Acylation or substitution to introduce the 2-imino-4-oxothiazolidin-5-yl group. This may involve reacting the thiophene intermediate with chloroformate derivatives or cyclizing with thiourea analogs in acetic acid under reflux .

- Key Method : Use catalytic triethylamine or piperidine to accelerate condensation reactions, followed by crystallization (e.g., from ethanol or 1,4-dioxane) for purification .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving bond lengths and angles in the thiazolidinone ring .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl groups, acetamido linkages). Discrepancies in peak splitting may indicate rotameric forms or impurities .

- IR : Validate carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and thiazolidinone C=O groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

- Solvent selection : Acetic acid is commonly used for cyclization due to its ability to protonate intermediates and stabilize transition states. Evidence shows refluxing in acetic acid for 3–5 hours achieves >50% yield for thiazolidinone formation .

- Catalyst screening : Sodium acetate accelerates cyclization by deprotonating reactive sites, while triethylamine mitigates side reactions during acylation .

- Temperature control : Excessive heating (>120°C) may degrade the thiophene core; controlled reflux (80–100°C) balances reaction rate and stability .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

- Case study : If NMR shows unexpected peaks, consider:

- Rotameric equilibria : Dynamic NMR or variable-temperature studies can identify conformational isomers in the thiazolidinone ring .

- Byproducts : HPLC-MS can detect impurities from incomplete acylation or oxidation. For example, residual malononitrile in synthesis may form cyano adducts .

Q. What strategies are effective for purifying this compound given its solubility profile?

- Recrystallization : Use mixed solvents (e.g., DMF/acetic acid) to exploit differential solubility of the product vs. byproducts. Ethanol is preferred for removing hydrophobic impurities .

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient resolves polar derivatives (e.g., hydrolyzed ester intermediates) .

- Acid-base partitioning : Extract unreacted starting materials (e.g., amines) into aqueous HCl, leaving the neutral product in the organic phase .

Q. How can computational modeling aid in predicting reactivity or stereochemical outcomes?

- DFT calculations : Simulate transition states for cyclization steps to identify favorable pathways (e.g., intramolecular vs. intermolecular acylation) .

- Molecular docking : If biological activity is hypothesized (e.g., enzyme inhibition), dock the thiazolidinone moiety into target protein active sites to prioritize synthetic analogs .

Data Contradiction and Validation

Q. How to address discrepancies between elemental analysis and theoretical values?

- Common issues : Hydrate formation or solvent retention (e.g., dioxane) can skew results. Dry samples at 60°C under vacuum for 24 hours before analysis .

- Alternative methods : High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation, bypassing hydration artifacts .

Q. What are the limitations of SHELX in refining structures with disordered thiophene rings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.